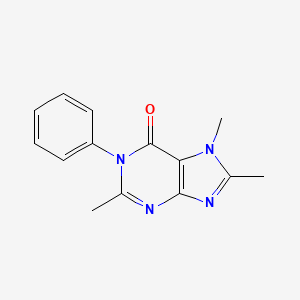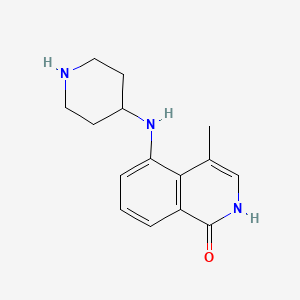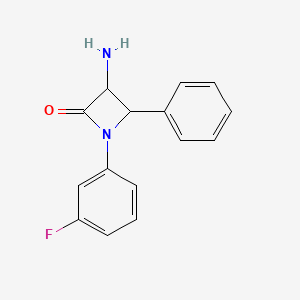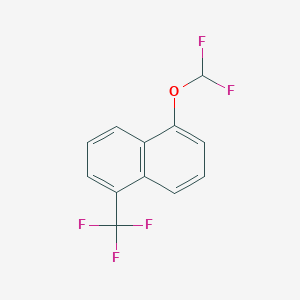![molecular formula C14H15N3O2 B11858711 6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 112447-04-8](/img/structure/B11858711.png)
6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one est un composé hétérocyclique appartenant à la famille des pyrazoloquinoléines. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole fusionné à un système quinoléine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante consiste à cycliser des intermédiaires appropriés dans des conditions contrôlées. Par exemple, la réaction peut commencer par la formation d'un cycle pyrazole, suivie de sa fusion avec un système quinoléine par des réactions de cyclisation. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de la température et de la pression afin d'assurer un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des paramètres de réaction et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir le composé souhaité à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés quinoléine correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution : Les groupes méthoxy et méthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyrazoloquinoléine substitués, qui peuvent présenter des propriétés chimiques et biologiques différentes.
Applications de la recherche scientifique
La 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant certaines enzymes ou certains récepteurs, ce qui conduit à la modulation des processus biologiques. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Méthoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
- Dérivés de 1H-pyrazolo[3,4-b]pyridine
- Dérivés de 1H-pyrrolo[2,3-b]pyridine
Unicité
La 6-Méthoxy-2,3,9-triméthyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de groupes méthoxy et méthyle améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
112447-04-8 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
6-methoxy-2,3,9-trimethylpyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-8-12-13(18)10-7-9(19-4)5-6-11(10)16(2)14(12)15-17(8)3/h5-7H,1-4H3 |
Clé InChI |
KKIITVHSDBKAMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)C3=C(C=CC(=C3)OC)N(C2=NN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)


![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



